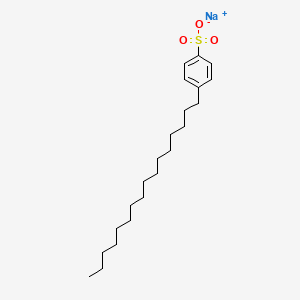![molecular formula C18H18S B14134446 2-(4-(tert-Butyl)phenyl)benzo[b]thiophene](/img/structure/B14134446.png)
2-(4-(tert-Butyl)phenyl)benzo[b]thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(1,1-Dimethylethyl)phenyl]benzo[b]thiophene is an organic compound with the molecular formula C18H18S. It is a derivative of benzo[b]thiophene, which is an aromatic heterocyclic compound containing a sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,1-Dimethylethyl)phenyl]benzo[b]thiophene typically involves the coupling of 2-iodothiophenol with phenylacetylene using a palladium-catalyzed Sonogashira cross-coupling reaction. This method allows for the formation of 2-substituted benzo[b]thiophenes in moderate to good yields . The reaction conditions generally include the use of a palladium catalyst, a base such as triethylamine, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the Sonogashira cross-coupling reaction is a widely used method in organic synthesis and can be scaled up for industrial applications. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(1,1-Dimethylethyl)phenyl]benzo[b]thiophene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[4-(1,1-Dimethylethyl)phenyl]benzo[b]thiophene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Industry: The compound is used in the production of dyes, pigments, and organic semiconductors.
Mechanism of Action
The mechanism of action of 2-[4-(1,1-Dimethylethyl)phenyl]benzo[b]thiophene involves its interaction with specific molecular targets and pathways. For example, certain derivatives of this compound have been shown to bind to the active site of the VEGFR2 receptor, inhibiting its activity and leading to antiproliferative effects on cancer cells . The compound can induce apoptosis and cell cycle arrest, contributing to its potential as an anticancer agent.
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene: The parent compound, which lacks the tert-butylphenyl group.
2-Substituted Benzo[b]thiophenes: Compounds with various substituents at the 2-position, such as alkyl, aryl, and heteroaryl groups.
Uniqueness
2-[4-(1,1-Dimethylethyl)phenyl]benzo[b]thiophene is unique due to the presence of the tert-butylphenyl group, which can influence its chemical reactivity, physical properties, and biological activity
Properties
Molecular Formula |
C18H18S |
|---|---|
Molecular Weight |
266.4 g/mol |
IUPAC Name |
2-(4-tert-butylphenyl)-1-benzothiophene |
InChI |
InChI=1S/C18H18S/c1-18(2,3)15-10-8-13(9-11-15)17-12-14-6-4-5-7-16(14)19-17/h4-12H,1-3H3 |
InChI Key |
GIMWWRIJSDRRHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC3=CC=CC=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(2-chlorobenzyl)-2-(pyridin-4-yl)-6,8,9,10-tetrahydro-5H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5-one](/img/structure/B14134370.png)
![(E)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylprop-2-enamide](/img/structure/B14134385.png)

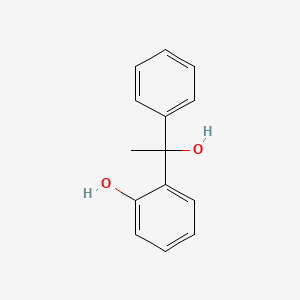
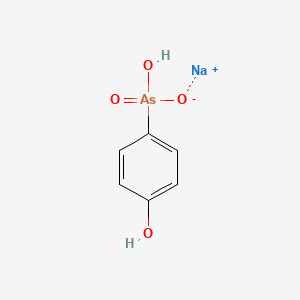
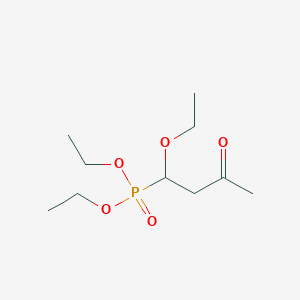

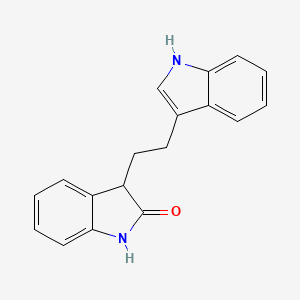
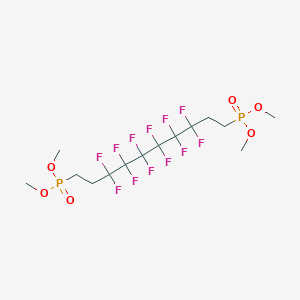
![5-(5-Ethylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B14134438.png)
![1-(4-methylbenzyl)-3-{4-[(Z)-phenyldiazenyl]phenyl}thiourea](/img/structure/B14134439.png)
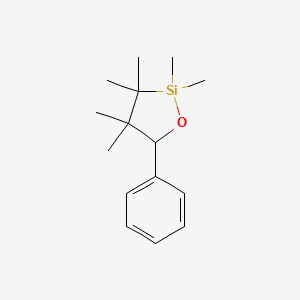
![Thiophene, 2-[(4-chlorophenyl)ethynyl]-](/img/structure/B14134460.png)
